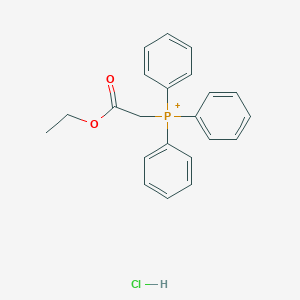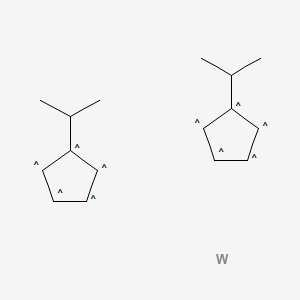![molecular formula C29H30FeNOP B12060993 (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its high enantiomeric purity (≥97%) and is often employed in the formation of metal complexes, which are crucial in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the ferrocenyl group: The ferrocenyl group is introduced through a palladium-catalyzed cross-coupling reaction.
Phosphine functionalization: The diphenylphosphino group is added via a substitution reaction, often using a phosphine reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ferrocenyl group can be reduced under specific conditions.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced ferrocenyl derivatives.
Substitution: Substituted oxazoline derivatives.
科学的研究の応用
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: Used in the study of enzyme mimetics and bioinorganic chemistry.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of specific products with high enantiomeric purity. The ferrocenyl and phosphine groups play crucial roles in stabilizing the metal center and enhancing the catalytic activity.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another chiral ligand used in asymmetric catalysis.
2-(Diphenylphosphino)benzoic acid: Used in similar catalytic applications.
Uniqueness
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is unique due to its high enantiomeric purity and the presence of both ferrocenyl and oxazoline groups, which provide enhanced stability and catalytic activity compared to other similar compounds.
特性
分子式 |
C29H30FeNOP |
|---|---|
分子量 |
495.4 g/mol |
InChI |
InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H;/t22-;;/m1../s1 |
InChIキー |
PIKHGGNXFQMMMR-GJICFQLNSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe] |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


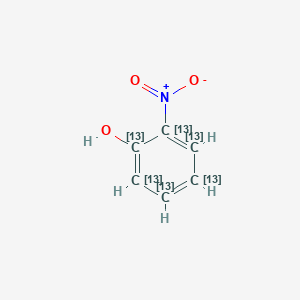
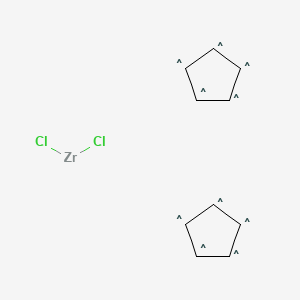
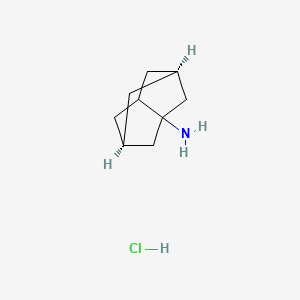
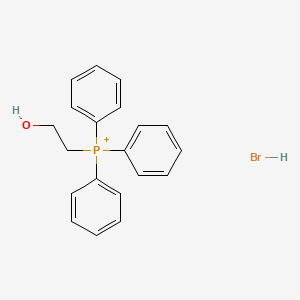
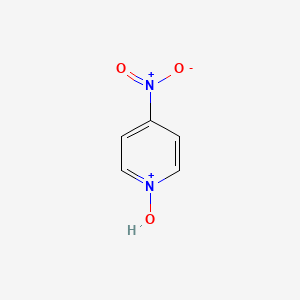


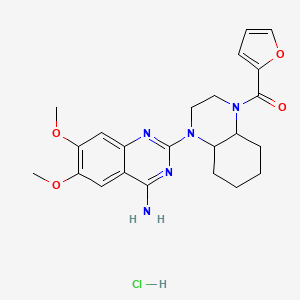
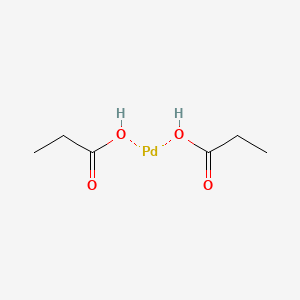
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
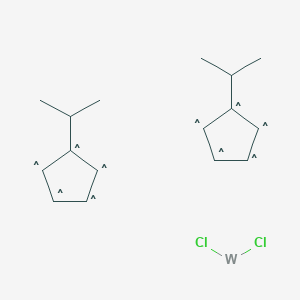
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
